![molecular formula C18H27ClN2O2 B2655073 [4-(2-Aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride CAS No. 2418680-72-3](/img/structure/B2655073.png)

[4-(2-Aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

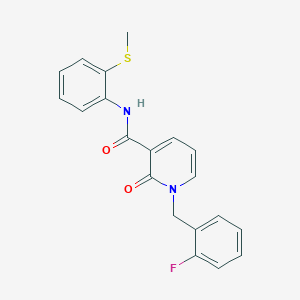

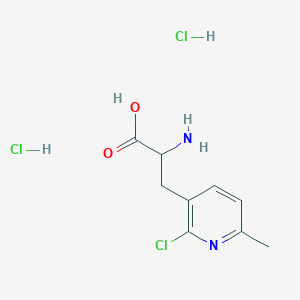

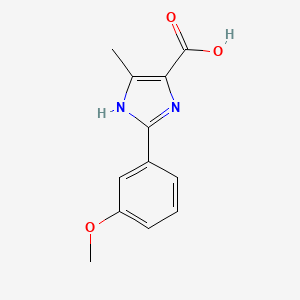

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of pharmaceuticals . The compound also contains a methoxyphenyl group and a cyclopropyl group attached to a methanone group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis

The compound’s structure includes a piperidine ring, a methoxyphenyl group, and a cyclopropyl group attached to a methanone group. The presence of these functional groups can influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and functional groups. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

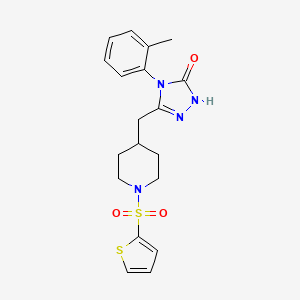

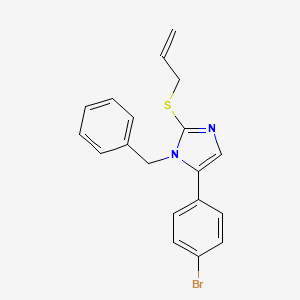

The synthesis of new pyridine derivatives with antimicrobial activity showcases the relevance of structurally related compounds in developing new antimicrobial agents. For example, 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare compounds with variable and modest antimicrobial activity against bacteria and fungi. This demonstrates the potential of piperidine and phenyl derivatives in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Antitubercular Activities

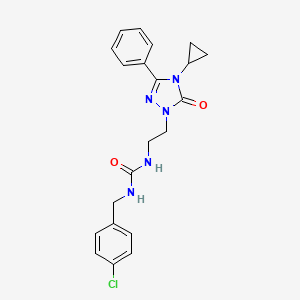

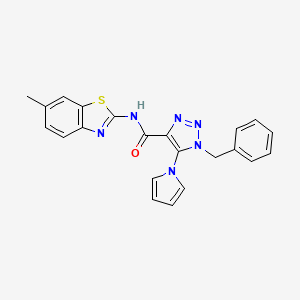

A series of compounds synthesized by reaction of different benzyl alcohols have shown significant antitubercular activity against Mycobacterium tuberculosis. Notably, a compound with a piperidin-1-yl group demonstrated not only high in vitro activity but also in vivo efficacy in mice against M. tuberculosis, highlighting the potential of piperidine derivatives in the development of new antitubercular agents (Bisht et al., 2010).

Structural and Molecular Studies

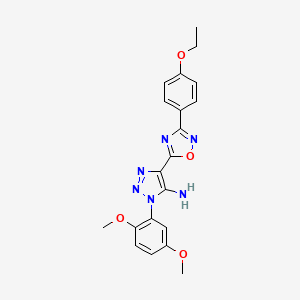

Crystal structure analysis of compounds containing piperidin-1-yl groups provides insights into their molecular configurations, which is crucial for understanding their interactions and reactivity. For example, the crystal structure of a compound featuring a hydroxypiperidin-1-yl group revealed intermolecular hydrogen bonds and molecular orientations significant for its chemical properties and potential reactivity (Revathi et al., 2015).

Selective Estrogen Receptor Modulator (SERM) Development

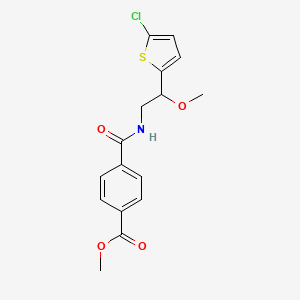

The discovery and synthesis of compounds acting as SERMs highlight the potential of piperidine derivatives in modulating estrogen receptors with high potency. This suggests a pathway for developing compounds with specific biological activities, leveraging the structural features of piperidine and phenyl groups (Palkowitz et al., 1997).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(2-aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2.ClH/c1-22-16-4-2-3-15(13-16)18(8-9-18)17(21)20-11-6-14(5-10-19)7-12-20;/h2-4,13-14H,5-12,19H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSLKMZMUIOHGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CC2)C(=O)N3CCC(CC3)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)

![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)

![2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2654993.png)

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylthiazole-5-carboxamide](/img/structure/B2655011.png)